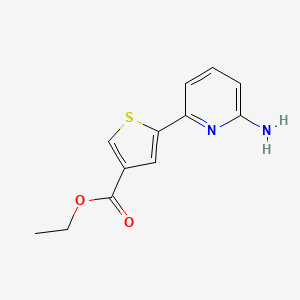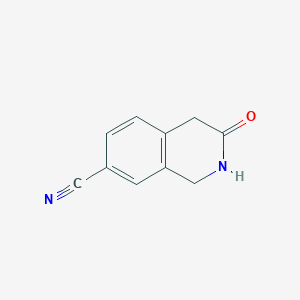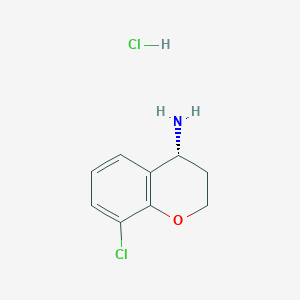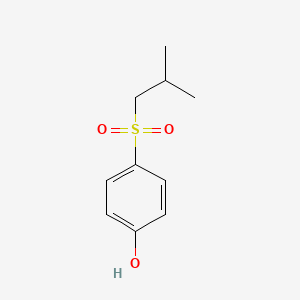
Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate is a heterocyclic compound that combines a thiophene ring with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with a pyridine derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Pyridine Derivatives: Such as nicotinamide and pyridoxine, which are essential vitamins with various biological roles.
Uniqueness: Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate is unique due to its combined thiophene and pyridine structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C12H12N2O2S |
|---|---|
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
ethyl 5-(6-aminopyridin-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)8-6-10(17-7-8)9-4-3-5-11(13)14-9/h3-7H,2H2,1H3,(H2,13,14) |
InChI-Schlüssel |
IQZDPNYNAFZIOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=C1)C2=NC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13044497.png)

![(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13044511.png)


![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)
![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)
